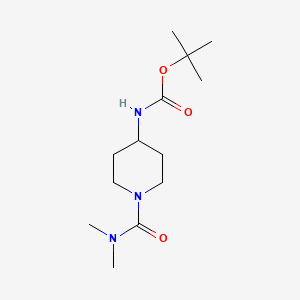
N-((1-phenylpyrrolidin-2-yl)methyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-phenylpyrrolidin-2-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound that contains a pyrrolidine ring and a pyridine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyridine ring is a six-membered heterocycle with one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring . The pyridine ring is a six-membered heterocycle with one nitrogen atom .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions. These reactions can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The exact chemical reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
RORγt Inverse Agonists
A series of phenyl (3-phenylpyrrolidin-3-yl)sulfones, structurally related to N-((1-phenylpyrrolidin-2-yl)methyl)pyridine-3-sulfonamide, were identified as selective, orally active RORγt inverse agonists. These compounds were optimized to achieve high selectivity and desirable pharmacokinetic properties, demonstrating biologic-like efficacy in mouse models related to IL-17 production inhibition (Duan et al., 2019).
Antimicrobial Activity
Novel heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, incorporating sulfonamide moieties, exhibited significant antimicrobial activities. These compounds were synthesized through various reactions, indicating the potential of sulfonamide derivatives in developing new antibacterial agents (El‐Emary et al., 2002).
Enzyme Inhibition Applications
Factor Xa Inhibitors
Sulfonamidopyrrolidinones, a class of selective factor Xa (fXa) inhibitors, were developed with enhanced potency and selectivity through optimization of the P-1 and P-4 groups. These compounds demonstrated efficacy in vivo and in vitro assays of thrombosis, highlighting their therapeutic potential in preventing blood clots (Choi-Sledeski et al., 1999).
Materials Science Applications
Polyimides for Metal Ion Removal
Novel polyimides containing 1,3,4-oxadiazole and pyridine moieties, based on a new aromatic diamine, were synthesized and characterized for their ability to remove Co(II) and Ni(II) ions from aqueous solutions. These polymers demonstrated high adsorption capacities and thermal stability, suggesting their use in environmental remediation and electronic applications (Mansoori & Ghanbari, 2015).
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth .
Mode of Action
The mode of action of N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide is likely similar to other sulfonamides. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the enzyme .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines, the building blocks of DNA . This disruption of the folate pathway leads to a halt in bacterial growth and replication .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of the folate pathway by N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide results in the prevention of bacterial DNA synthesis, thereby halting bacterial growth and replication . This leads to the eventual death of the bacterial cells.
Eigenschaften
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-9-4-10-17-13-16)18-12-15-8-5-11-19(15)14-6-2-1-3-7-14/h1-4,6-7,9-10,13,15,18H,5,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQZUGYUHZYHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B2913532.png)
![7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913533.png)
![5-[(E)-2-[6-[Methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2913537.png)

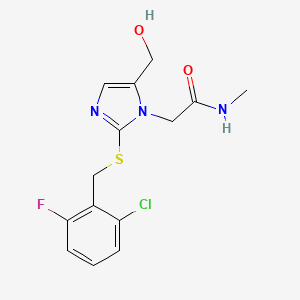

![[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea](/img/structure/B2913542.png)

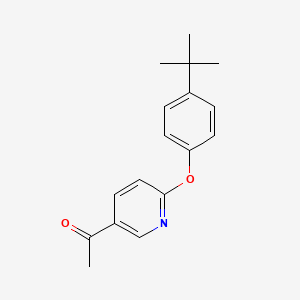
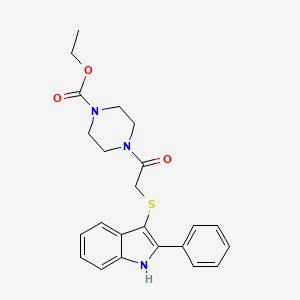
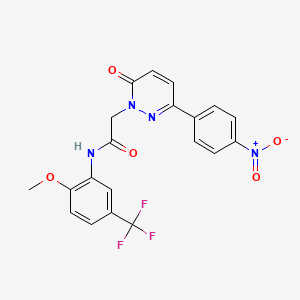
![3-benzyl-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2913549.png)

